molecular formula C14H18N2O B8532622 2-(4-methoxycyclohexyl)-1H-benzimidazole

2-(4-methoxycyclohexyl)-1H-benzimidazole

Cat. No.: B8532622
M. Wt: 230.31 g/mol
InChI Key: XIOAFZUDYYBLFH-UHFFFAOYSA-N
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Description

2-(4-methoxycyclohexyl)-1H-benzimidazole is an organic compound that features a benzimidazole core substituted with a 4-methoxy-cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxycyclohexyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-Methoxy-cyclohexyl Group: This step involves the alkylation of the benzimidazole core with 4-methoxy-cyclohexyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxycyclohexyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of 2-(4-Hydroxy-cyclohexyl)-1H-benzoimidazole.

    Reduction: Formation of partially or fully reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methoxycyclohexyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxycyclohexyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-cyclohexyl)-benzothiazole: Similar in structure but contains a benzothiazole core instead of a benzimidazole core.

    4-Methoxy-cyclohexylmethanol: Contains a methoxy-cyclohexyl group but lacks the benzimidazole core.

Uniqueness

2-(4-methoxycyclohexyl)-1H-benzimidazole is unique due to the combination of the benzimidazole core and the 4-methoxy-cyclohexyl group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-(4-methoxycyclohexyl)-1H-benzimidazole

InChI

InChI=1S/C14H18N2O/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3,(H,15,16)

InChI Key

XIOAFZUDYYBLFH-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-cyclohexanecarboxylic acid (2 g, 13.8 mmol) in a mixture of DMF (4 mL) and pyridine (4 mL) was treated with 1,1-carbonyldiimidazole (2.26 g, 213.8 mmol) at RT and the resulting solution was stirred at 45° C. for 2 h. The mixture was treated with benzene-1,2-diamine (1.5 g, 13.8 mmol) and stirred at RT overnight. After completion, the mixture was concentrated and the obtained residue was treated with glacial acetic acid (20 mL) and heated at 110° C. for 0.5 h. The solution was allowed to cool to RT and concentrated to get a residue, which was purified by flash chromatography on silica gel to provide the title compound (3.0 g, 13.0 mmol, 71% yield) as yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Yield
71%

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